molecular formula C14H18N2O2S2 B2604526 Ethyl 1-ethyl-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 743444-84-0

Ethyl 1-ethyl-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2604526
CAS No.: 743444-84-0
M. Wt: 310.43
InChI Key: LWSFDJQISKYYSW-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a thiophen-2-yl group at position 4, an ethyl substituent at position 1, a methyl group at position 6, and a sulfanylidene (thioxo) moiety at position 2. This scaffold is part of the Biginelli family of compounds, known for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties . The structural uniqueness of this compound lies in the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or other heterocyclic substituents. This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthesis, and biological activities.

Properties

IUPAC Name

ethyl 3-ethyl-4-methyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-4-16-9(3)11(13(17)18-5-2)12(15-14(16)19)10-7-6-8-20-10/h6-8,12H,4-5H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSFDJQISKYYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=S)C2=CC=CS2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-ethyl-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 743444-84-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antitumor activities, with references to relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydropyrimidine nucleus with a thiophene ring. This unique configuration contributes to its biological activity.

Molecular Formula

  • C : 12
  • H : 14
  • N : 2
  • O : 3
  • S : 1

Molecular Weight

Approximately 266.32 g/mol.

Antibacterial Activity

Research indicates that compounds containing the tetrahydropyrimidine structure exhibit significant antibacterial properties. Ethyl 1-ethyl-6-methyl-2-sulfanylidene derivatives have shown efficacy against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa12100

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines.

Cell Line IC50 (µM)
HeLa25
MCF730

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Mechanistic Insights

The biological activity of ethyl 1-ethyl-6-methyl-2-sulfanylidene can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : It potentially intercalates with DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The presence of sulfur in its structure may facilitate ROS production, leading to oxidative stress in cells.

Study on Antibacterial Efficacy

A recent study published in the World Journal of Pharmaceutical Research evaluated the antibacterial properties of several tetrahydropyrimidine derivatives, including ethyl 1-ethyl-6-methyl-2-sulfanylidene. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity Evaluation

In another study focusing on the antitumor effects of similar compounds, ethyl derivatives were shown to induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as a pharmaceutical agent. Pyrimidine derivatives, including this compound, are known to exhibit a broad spectrum of biological activities.

Anticancer Activity

Recent studies have shown that tetrahydropyrimidine derivatives can possess significant anticancer properties. For instance, compounds similar to ethyl 1-ethyl-6-methyl-2-sulfanylidene have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that certain derivatives showed promising results in inhibiting tumor growth by inducing apoptosis in cancer cells, suggesting that this compound could be further explored for its anticancer activities .

Antidiabetic Properties

Another area of research focuses on the antidiabetic effects of pyrimidine derivatives. The compound's structural features may enhance its efficacy as an inhibitor of enzymes like alpha-amylase and alpha-glucosidase.

  • Research Findings : In vitro studies indicated that modifications to the tetrahydropyrimidine structure could lead to enhanced inhibitory activity against these enzymes, which are crucial in carbohydrate metabolism .

Synthesis Techniques

The synthesis of ethyl 1-ethyl-6-methyl-2-sulfanylidene has been achieved through various methods, including:

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthesis methods, such as:

  • Microwave-Assisted Synthesis : This technique allows for rapid synthesis with high yields (80–96%) and reduced reaction times (3–30 minutes) while minimizing waste generation .

Solvent-Free Methods

Innovative approaches using solvent-free conditions have been reported to enhance reaction efficiency and simplify purification processes .

Material Science Applications

Beyond pharmaceuticals, the compound is also being investigated for its potential applications in material science.

Organic Electronics

Due to its unique electronic properties, derivatives of tetrahydropyrimidine are being researched for use in organic semiconductors and photovoltaic devices.

Photovoltaic Applications

Studies indicate that compounds with thiophene moieties can improve charge transport properties in organic solar cells, making them suitable candidates for further development in this field .

Structural Insights

Understanding the crystal structure of ethyl 1-ethyl-6-methyl-2-sulfanylidene provides valuable insights into its reactivity and potential applications.

Comparison with Similar Compounds

Position 4 Modifications

  • 2-Fluorophenyl () : The electron-withdrawing fluorine atom increases lipophilicity and may influence metabolic stability. This compound (LaSOM 282) demonstrated moderate pharmacological activity in preliminary screenings .
  • Benzodioxol-5-yl () : The benzodioxol group improves metabolic stability and bioavailability, as seen in crystallographic studies validating its planar structure .
  • Furan-2-yl () : Furan derivatives exhibit moderate antioxidant activity (IC₅₀ = 0.6 mg/mL for compound 3c) but weaker hydrogen peroxide scavenging compared to thiophene analogues .

Position 1 Modifications

  • 4-Methylphenyl () : The p-tolyl group increases steric bulk, which may hinder binding to certain targets but enhance stability .

Position 2 Modifications

  • Sulfanylidene (Thioxo) (Target Compound) : The thioxo group participates in tautomerization and hydrogen bonding, critical for interactions with biological targets .
  • Oxo () : Oxo derivatives exhibit reduced hydrogen-bonding capacity, often resulting in lower potency in pharmacological assays .

Pharmacological Activities

Compound Substituents (Position 4) Key Activity IC₅₀/EC₅₀ Reference
Target Compound Thiophen-2-yl Anticancer (hypothesized) N/A
Ethyl 4-(2-fluorophenyl) derivative 2-Fluorophenyl Broad-spectrum pharmacological screening Not reported
Furan-2-yl derivative (3c) Furan-2-yl DPPH radical scavenging 0.6 mg/mL
Triazolopyrimidine () Thiophen-2-yl Antitumor (A-549, HepG-2 cells) Superior to Cisplatin
Benzodioxol derivative Benzodioxol-5-yl Structural stability N/A
  • Anticancer Potential: The triazolopyrimidine analogue with a thiophen-2-yl group () showed remarkable activity against lung and liver cancer cells, suggesting the thiophene moiety enhances cytotoxicity .

Structural and Spectral Characterization

  • X-ray Crystallography : Compounds like the benzodioxol derivative () were validated using SHELX software, confirming planarity and tautomeric forms .
  • Spectral Data : NMR and IR spectra for fluorophenyl derivatives () show characteristic peaks for thioxo (C=S) at ~1250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

Q & A

Q. What are the established synthetic routes for this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving an aldehyde (e.g., thiophen-2-yl carboxaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a thiourea derivative. Key steps include:

  • Catalyst selection : Acidic catalysts like HCl or NH4_4Cl in acetic acid are critical for cyclocondensation .
  • Solvent optimization : Ethanol or mixed solvents (e.g., acetylacetone/ethanol) improve solubility and yield .
  • Reaction time and temperature : Reflux at 100°C for 8–12 hours ensures completion .

Example Protocol (adapted from ):

ComponentQuantityConditions
Thiophen-2-yl aldehyde2 mmolReflux in acetic acid (10 mL)
Ethyl acetoacetate2 mmol100°C, 8 hours
Thiourea3 mmolNH4_4Cl catalyst
Yield : ~70–85% after recrystallization in ethanol.

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolves conformational details (e.g., flattened boat conformation of the tetrahydropyrimidine ring) and disorder in flexible groups (e.g., ethyl substituents) .
  • FT-IR : Confirms thiocarbonyl (C=S) stretches at ~1200–1250 cm1^{-1} .

Key Crystallographic Data (from ):

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell dimensionsa=7.268 Å, b=9.320 Å, c=12.478 Å
Hydrogen bondsN–H⋯O and N–H⋯S networks stabilize 3D packing

Advanced Research Questions

Q. How can conformational dynamics of the tetrahydropyrimidine ring influence pharmacological activity?

  • Flattened boat conformation : Observed in X-ray studies, this conformation exposes the thiophen-2-yl group for intermolecular interactions (e.g., π-stacking in enzyme binding pockets) .
  • Substituent effects : Bulkier groups (e.g., trifluoromethylphenyl) increase steric hindrance, altering ring puckering and hydrogen-bonding capacity .
  • DFT calculations : Pair with crystallography to model energy barriers for ring inversion .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR analysis : Compare analogs with varying substituents (e.g., 4-cyanophenyl vs. thiophen-2-yl) to isolate pharmacophore elements .
  • Crystallographic vs. solution-state data : Address discrepancies using variable-temperature NMR to study dynamic effects in solution .
  • Bioassay normalization : Control for purity (>95% by HPLC) and solvent effects (e.g., DMSO vs. ethanol) .

Q. Example Contradiction :

  • Antimicrobial activity : Thiophen-2-yl analogs show higher activity than phenyl derivatives, likely due to enhanced membrane penetration via sulfur interactions .

Q. How can hydrogen-bonding networks in the solid state guide drug formulation?

  • Stabilization via N–H⋯S/O bonds : These interactions (observed in X-ray studies) improve thermal stability, critical for shelf-life .
  • Co-crystallization : Introduce excipients (e.g., polymers) that mimic hydrogen-bonding patterns to enhance solubility .

Hydrogen-Bonding Metrics (from ):

Donor–AcceptorDistance (Å)Angle (°)
N–H⋯O (carboxylate)2.89165
N–H⋯S (thiocarbonyl)3.42152

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT-based Fukui indices : Identify electrophilic sites (e.g., C5 of the pyrimidine ring) prone to nucleophilic attack .
  • Solvent modeling : Use COSMO-RS to predict solvolysis rates in polar protic solvents (e.g., water, methanol) .

Methodological Notes

  • Disorder handling : Refine X-ray data with rigid-bond restraints for disordered ethyl groups .

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